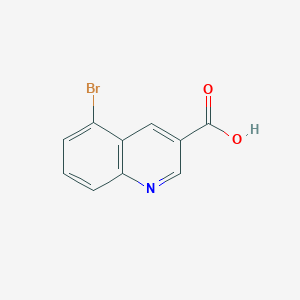

5-Bromoquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

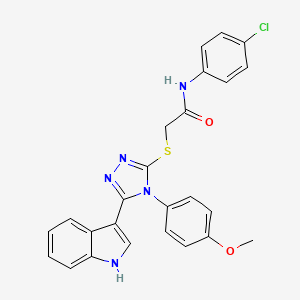

5-Bromoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.07 . It is a solid substance stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of quinoline compounds, such as 5-Bromoquinoline-3-carboxylic acid, has been a subject of interest in the field of organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 5-Bromoquinoline-3-carboxylic acid consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds .Chemical Reactions Analysis

Quinoline compounds undergo a variety of chemical reactions. For instance, they can undergo reactions involving the O−H bond, such as acid dissociation and solvolytic reactions . They can also undergo reactions at the carbonyl bond, which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond .Physical And Chemical Properties Analysis

5-Bromoquinoline-3-carboxylic acid is a solid substance . Like other carboxylic acids, it likely has high boiling points compared to other substances of comparable molar mass . Its solubility in water may decrease with increasing molar mass .Applications De Recherche Scientifique

Anticancer Research

5-Bromoquinoline-3-carboxylic acid has shown promise in anticancer research due to its ability to inhibit certain enzymes and pathways critical for cancer cell proliferation. Its derivatives have been studied for their potential to induce apoptosis (programmed cell death) in cancer cells, making it a valuable scaffold for developing new anticancer agents .

Antimicrobial Agents

This compound is also significant in the development of antimicrobial agents. Its structure allows for the synthesis of derivatives that can effectively target and inhibit the growth of various bacteria and fungi. This makes it a potential candidate for new antibiotics, especially in the face of rising antibiotic resistance .

Fluorescent Probes

In the field of bioimaging, 5-Bromoquinoline-3-carboxylic acid derivatives are used as fluorescent probes. These compounds can be designed to bind selectively to specific biomolecules, allowing researchers to visualize cellular processes in real-time. This application is crucial for understanding complex biological systems and disease mechanisms .

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its versatility allows for the creation of a wide range of drugs with different therapeutic effects. This application is critical for the ongoing development of new medications to treat various diseases.

These applications highlight the versatility and importance of 5-Bromoquinoline-3-carboxylic acid in scientific research. Each field leverages its unique chemical properties to advance knowledge and technology in significant ways.

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Current progress toward synthetic routes and medicinal applications of quinoline motifs : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues : Current progress toward synthetic routes and medicinal applications of quinoline motifs : Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems

Mécanisme D'action

Safety and Hazards

Orientations Futures

Quinoline compounds, including 5-Bromoquinoline-3-carboxylic acid, continue to be of interest in the fields of industrial and synthetic organic chemistry due to their versatile applications . They are essential scaffolds for drug discovery and have numerous potential biological and pharmaceutical activities . As such, they represent an area of ongoing research and development .

Propriétés

IUPAC Name |

5-bromoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLFBEXBABQCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinoline-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride](/img/structure/B2620365.png)

![6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2620373.png)

![2-[Bis(prop-2-enyl)amino]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2620374.png)

![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2620375.png)

![3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2620379.png)

![3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2620383.png)

![6-(4-Fluorophenyl)-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2620384.png)

![8-propyl-5,6,7,8-tetrahydro-4H-thieno[2,3-b]azepine-2-carboxylic acid](/img/structure/B2620387.png)